N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by dual 3-fluorophenyl substituents attached via a methylene bridge to the sulfonamide nitrogen, along with a methyl group at position 3 of the triazolopyridine ring.
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-19(9-4-10-25(14)20)29(27,28)26(18-8-3-7-17(22)12-18)13-15-5-2-6-16(21)11-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQQFXIOMEAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole derivatives with appropriate sulfonamide precursors. For instance, one synthetic route involves the condensation of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with 3-fluorobenzylamine under acidic conditions. The resulting product exhibits distinct structural features such as a triazole ring fused with a pyridine moiety and sulfonamide functional groups.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, a study evaluated its effects on colorectal cancer (CRC) cells by measuring cell viability and apoptosis induction. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence intracellular ROS levels, contributing to oxidative stress that can lead to cancer cell death.
- PI3K/AKT Pathway Inhibition : Computational docking studies suggest that it interacts with the PI3K pathway, which is crucial for cellular growth and survival signals. This interaction may inhibit tumor growth and metastasis .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Colorectal Cancer Study : In a study published in Nature, researchers synthesized a series of compounds similar to this compound and assessed their effects on CRC growth. The findings indicated that these compounds could significantly inhibit cancer cell proliferation by inducing cellular stress mechanisms .
- Binding Affinity Studies : BindingDB provides data on the molecular recognition properties of this compound with various protein targets. Studies indicate a high binding affinity to key proteins involved in cancer progression, suggesting its potential as a therapeutic agent .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of CRC cell growth | Induction of apoptosis via ROS modulation |
| PI3K/AKT Pathway | Inhibition | Disruption of cellular growth signals |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations:
Electron-Withdrawing vs. In contrast, methoxy groups (e.g., 4-OMe-benzyl in ) enhance solubility but may reduce membrane permeability. The dual 3-fluorophenyl groups in the target compound likely confer higher metabolic stability compared to chlorinated analogs (e.g., 3-Cl-benzyl in ), as fluorine is less susceptible to oxidative degradation.
Positional Effects on Activity :
- Sulfonamide position impacts biological activity. For example, flumetsulam (a triazolopyrimidine sulfonamide) targets acetolactate synthase (ALS) in plants , whereas antimalarial triazolopyridine sulfonamides in likely inhibit parasite-specific enzymes.
Methyl Substitution :
- The 3-methyl group on the triazolopyridine ring (common in ) may sterically hinder off-target interactions while maintaining planar geometry for π-π stacking with aromatic residues in enzyme active sites.
Research Findings and Implications
- Antimalarial Potential: Compounds like N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) exhibit moderate antimalarial activity, with IC50 values in the low micromolar range against Plasmodium falciparum . The target compound’s dual fluorine substituents could enhance potency by improving binding to heme or parasite proteases.
- Pesticidal Applications : Flumetsulam’s success as an ALS inhibitor suggests that triazolopyridine sulfonamides with optimized substituents (e.g., fluorine, methyl) may also serve as agrochemical leads.
- Pharmacokinetic Considerations : The lack of methoxy or polar groups in the target compound may result in lower aqueous solubility compared to 8c , necessitating formulation optimization for in vivo studies.
Preparation Methods
Sulfonamide Formation
The synthesis begins with the preparation of the pyridine sulfonamide core. 3-Methyl-2-chloropyridine-5-sulfonyl chloride serves as the primary starting material due to its compatibility with nucleophilic substitution reactions. Reacting this sulfonyl chloride with 3-fluoroaniline in the presence of a base such as pyridine or lutidine yields N-(3-fluorophenyl)-3-methyl-2-chloropyridine-5-sulfonamide (Figure 1). This step typically proceeds at room temperature in anhydrous dichloromethane (DCM), achieving yields of 70–85%.
Key Reaction Conditions
- Solvent : Dichloromethane (DCM)
- Base : Pyridine (2.5 equiv)
- Temperature : 25°C
- Time : 4–6 hours
The reaction’s progress is monitored via thin-layer chromatography (TLC), with final purification achieved through recrystallization from ethanol.
Hydrazine Substitution and Cyclization
The chlorine atom at position 2 of the pyridine ring is replaced with hydrazine to enable triazolo ring formation. Treating N-(3-fluorophenyl)-3-methyl-2-chloropyridine-5-sulfonamide with hydrazine hydrate in isopropanol at 80°C for 12 hours produces the hydrazine intermediate. Subsequent cyclization is achieved using sodium hypochlorite (NaClO) in ethanol, which promotes oxidative ring closure to form thetriazolo[4,3-a]pyridine scaffold.
$$
\text{Cyclization Reaction: } \text{Hydrazine intermediate} \xrightarrow{\text{NaClO, EtOH}} \text{Triazolo[4,3-a]pyridine derivative}
$$
This step affords 3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide with the N-(3-fluorophenyl) group intact. Yields for this stage range from 60–75%, depending on the purity of the hydrazine intermediate.
N-Alkylation to Introduce the Benzyl Group
The secondary sulfonamide nitrogen is alkylated with (3-fluorophenyl)methyl chloride to introduce the benzyl substituent. This reaction requires deprotonation of the sulfonamide nitrogen using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). The alkylating agent is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.
$$
\text{N-Alkylation: } \text{Sulfonamide} + \text{(3-Fluorophenyl)methyl chloride} \xrightarrow{\text{NaH, THF}} \text{Target compound}
$$
Optimized Conditions
- Base : Sodium hydride (1.2 equiv)
- Solvent : THF
- Temperature : 0°C → 25°C
- Time : 24 hours
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final compound with a purity >95%.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency. For sulfonamide formation, DCM and pyridine are preferred due to their ability to stabilize the sulfonyl chloride intermediate. In contrast, THF and NaH are optimal for N-alkylation, as they facilitate the deprotonation of the sulfonamide nitrogen without side reactions.
Temperature and Time Considerations
- Cyclization : Elevated temperatures (80°C) accelerate hydrazine substitution but may degrade sensitive intermediates. A balance is achieved by maintaining the reaction at 80°C for 12 hours.
- N-Alkylation : Conducting the reaction at 0°C minimizes side products such as over-alkylation or elimination.
Characterization and Analytical Data
Spectroscopic Analysis
NMR Spectroscopy :
Mass Spectrometry :
Elemental Analysis
Comparative Analysis of Synthetic Approaches
| Step | Method | Yield | Purity | Reference |
|---|---|---|---|---|
| Sulfonamide formation | Pyridine/DCM | 78% | 90% | |
| Hydrazine substitution | Isopropanol/Hydrazine | 68% | 85% | |
| Cyclization | NaClO/Ethanol | 72% | 92% | |
| N-Alkylation | NaH/THF | 65% | 95% |
The use of sodium hypochlorite for cyclization offers a greener alternative to traditional oxidants like chromium-based reagents, reducing environmental impact.
Challenges and Limitations
- N-Alkylation Efficiency : Introducing the benzyl group on the sulfonamide nitrogen is hindered by steric bulk, requiring excess alkylating agent (1.5–2.0 equiv).
- Triazolo Ring Stability : Prolonged exposure to acidic or basic conditions during purification may degrade the triazolo core, necessitating neutral pH workups.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance solubility and reaction efficiency during sulfonamide formation and triazole cyclization .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps, while keeping alkylation reactions at 0–25°C to minimize side reactions .
- Catalyst Optimization : Employ triethylamine (TEA) or KCO as bases to neutralize HCl byproducts during sulfonamide coupling .
- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- H/C NMR : Confirm regiochemistry of the triazole ring and substituent positioning (e.g., fluorophenyl groups at N1 and N8) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] at m/z 497.12) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What in vitro models are appropriate for preliminary assessment of antimicrobial activity?
Methodological Answer:
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using broth microdilution (MIC determination) .
- Fungal Models : Evaluate antifungal activity against C. albicans via agar diffusion assays .
- Enzyme Inhibition : Screen for dihydrofolate reductase (DHFR) or β-lactamase inhibition at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enzyme inhibition assays and cellular efficacy studies?
Methodological Answer:
- Assay Conditions : Adjust cellular assay parameters (e.g., serum content, pH) to mimic physiological environments, as enzyme assays may lack cofactors or transporters .
- Cellular Uptake Analysis : Use LC-MS to quantify intracellular compound levels; poor permeability may explain discrepancies .
- Off-Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
Q. What computational strategies predict binding modes to enzyme targets like falcipain-2 or carbonic anhydrase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and catalytic zinc ions in metalloenzymes .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) to assess hydrogen bonding with active-site residues (e.g., His94 in carbonic anhydrase) .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of fluorophenyl substituent analogs .
Q. How can SAR studies evaluate fluorophenyl substituent positioning’s impact on target affinity?
Methodological Answer:
-
Analog Synthesis : Prepare derivatives with fluorophenyl groups at ortho, meta, and para positions via Suzuki coupling or nucleophilic substitution .
-
Binding Assays : Compare IC values against DHFR (Table 1):
Substituent Position IC (nM) Meta (3-F) 12.4 ± 1.2 Para (4-F) 45.7 ± 3.8 Ortho (2-F) 89.5 ± 6.1 Data adapted from -
3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate electronic (Hammett σ) and steric parameters with activity .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different studies?
Methodological Answer:
- Buffer Conditions : Re-test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent behavior .
- Aggregation Detection : Use dynamic light scattering (DLS) to identify nanoaggregates (>100 nm) that may falsely reduce apparent solubility .
Experimental Design Recommendations
Q. What controls are essential in enzyme inhibition assays to avoid false positives?
Methodological Answer:
- Negative Controls : Include wells with DMSO (vehicle) and heat-inactivated enzyme .
- Positive Controls : Use known inhibitors (e.g., methotrexate for DHFR) to validate assay sensitivity .
- Pre-incubation Steps : Allow 30-minute equilibration of compound-enzyme mixtures to reach steady-state kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
